molecular formula C9H11N3OS B1651873 6-METHOXY-3-METHYL-2(3H)-BENZOTHIAZOLONE HYDRAZONE CAS No. 13545-99-8

6-METHOXY-3-METHYL-2(3H)-BENZOTHIAZOLONE HYDRAZONE

Cat. No.: B1651873
CAS No.: 13545-99-8
M. Wt: 209.27 g/mol
InChI Key: QZROAHYPAKJMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-3-METHYL-2(3H)-BENZOTHIAZOLONE HYDRAZONE is a heterocyclic compound that contains a benzothiazole ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the hydrazinylidene group and the methoxy substituent on the benzothiazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-3-METHYL-2(3H)-BENZOTHIAZOLONE HYDRAZONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-6-methoxy-3-methylbenzothiazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-3-METHYL-2(3H)-BENZOTHIAZOLONE HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The methoxy and hydrazinylidene groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions can be carried out using various electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted benzothiazole derivatives.

Scientific Research Applications

6-METHOXY-3-METHYL-2(3H)-BENZOTHIAZOLONE HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Material Science: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-METHOXY-3-METHYL-2(3H)-BENZOTHIAZOLONE HYDRAZONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinylidene-3-methyl-2,3-dihydro-1,3-benzothiazole
  • 6-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazole
  • 2-Amino-6-methoxy-3-methylbenzothiazole

Uniqueness

6-METHOXY-3-METHYL-2(3H)-BENZOTHIAZOLONE HYDRAZONE is unique due to the presence of both the hydrazinylidene and methoxy groups on the benzothiazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

13545-99-8

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)hydrazine

InChI

InChI=1S/C9H11N3OS/c1-12-7-4-3-6(13-2)5-8(7)14-9(12)11-10/h3-5H,10H2,1-2H3

InChI Key

QZROAHYPAKJMGP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NN

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NN

Origin of Product

United States

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